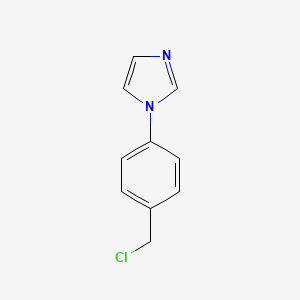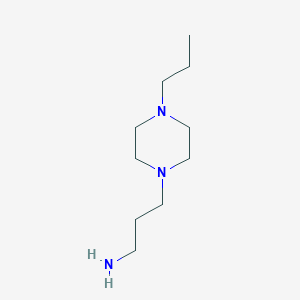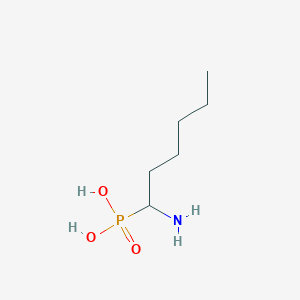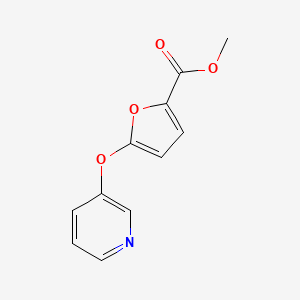
1-(4-(Chloromethyl)phenyl)-1H-imidazole
Overview
Description
1-(4-(Chloromethyl)phenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms The compound features a phenyl group substituted with a chloromethyl group at the para position and an imidazole ring attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(Chloromethyl)phenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the chloromethylation of 1-phenyl-1H-imidazole. This reaction typically uses chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Another method involves the direct chloromethylation of 1-phenyl-1H-imidazole using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc iodide. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Chloromethyl)phenyl)-1H-imidazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted imidazoles where the chlorine atom is replaced by the nucleophile.
Oxidation: Products vary depending on the extent of oxidation, ranging from hydroxylated derivatives to carboxylic acids.
Reduction: Reduced imidazole derivatives with altered electronic properties.
Scientific Research Applications
1-(4-(Chloromethyl)phenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal and anticancer agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties. Its imidazole ring imparts stability and functionality to the materials.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its reactivity towards nucleophiles allows for the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-imidazole involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in DNA. The resulting modifications can alter the function of the biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Bromomethyl)phenyl)-1H-imidazole: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It exhibits similar reactivity but with different kinetics and selectivity.
1-(4-(Hydroxymethyl)phenyl)-1H-imidazole: Contains a hydroxymethyl group, making it less reactive towards nucleophiles but more hydrophilic.
1-(4-(Methyl)phenyl)-1H-imidazole: Lacks the electrophilic halogen, making it less reactive in nucleophilic substitution reactions.
Uniqueness
1-(4-(Chloromethyl)phenyl)-1H-imidazole is unique due to its highly reactive chloromethyl group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules and materials. Its combination of a phenyl group and an imidazole ring also imparts unique electronic properties, making it useful in various scientific applications.
Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAJKNDOAPELFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427683 | |
| Record name | 1-(4-(Chloromethyl)phenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
789445-30-3 | |
| Record name | 1-(4-(Chloromethyl)phenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)












